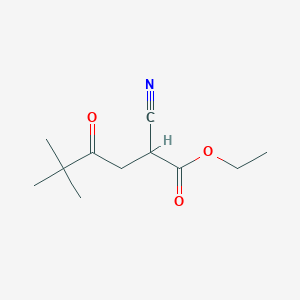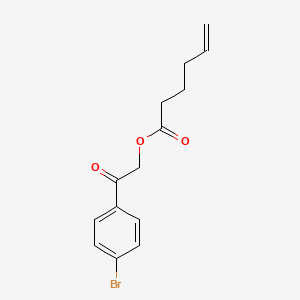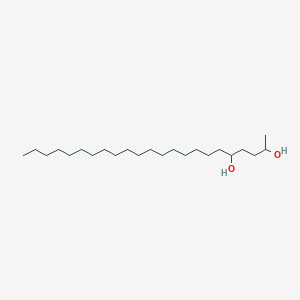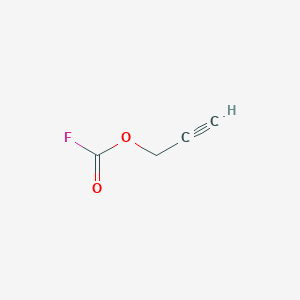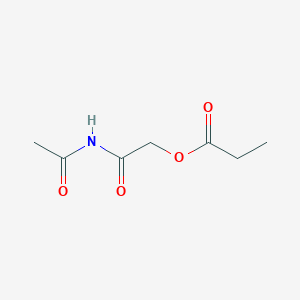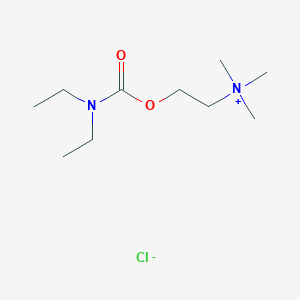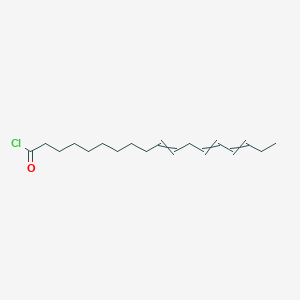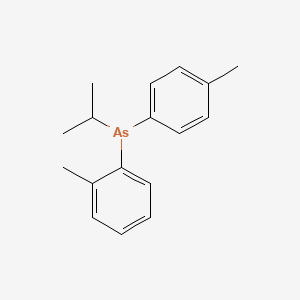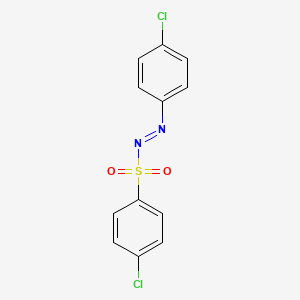![molecular formula C17H11Cl2NO B14502815 (2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone CAS No. 63477-90-7](/img/structure/B14502815.png)
(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone is a complex organic compound that features a combination of chlorinated phenyl and pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone typically involves the reaction of 2-chlorobenzoyl chloride with 5-chloro-2-(1H-pyrrol-1-yl)phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(2-Chlorophenyl)phenyl-methanone: A related compound with similar structural features but lacking the pyrrole group.
(5-chloro-1H-pyrrol-2-yl)(phenyl)methanone: Another similar compound with a different substitution pattern on the pyrrole ring.
Uniqueness: (2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone stands out due to its unique combination of chlorinated phenyl and pyrrole groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
63477-90-7 |
|---|---|
Molecular Formula |
C17H11Cl2NO |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
(2-chlorophenyl)-(5-chloro-2-pyrrol-1-ylphenyl)methanone |
InChI |
InChI=1S/C17H11Cl2NO/c18-12-7-8-16(20-9-3-4-10-20)14(11-12)17(21)13-5-1-2-6-15(13)19/h1-11H |
InChI Key |
MDWOMGUWNRQAQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


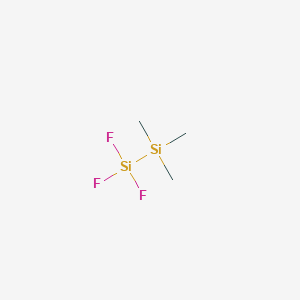
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
